molecular formula C22H27N2NaO20P4 B10859217 Doxycycline fosfatex

Doxycycline fosfatex

Cat. No.: B10859217
M. Wt: 786.3 g/mol
InChI Key: ROUBCDXYSWYAEB-YDLUHMIOSA-M
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Description

Doxycycline fosfatex is a synthetic derivative of the tetracycline class of antibiotics. It is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria. This compound is commonly used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and certain parasitic infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Doxycycline fosfatex is synthesized through a series of chemical reactions starting from oxytetracycline. The synthesis involves the following key steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Doxycycline fosfatex undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various doxycycline derivatives with modified antibacterial properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Doxycycline fosfatex has a wide range of scientific research applications:

Mechanism of Action

Doxycycline fosfatex exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This prevents the addition of new amino acids to the growing peptide chain, effectively halting bacterial protein synthesis. The disruption of protein synthesis leads to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • Doxycycline hyclate
  • Doxycycline monohydrate
  • Minocycline
  • Tetracycline

Uniqueness

Doxycycline fosfatex is unique due to its enhanced stability and solubility compared to other tetracycline derivatives. It also exhibits a broader spectrum of activity and improved pharmacokinetic properties, making it more effective in treating a wider range of bacterial infections .

By understanding the detailed aspects of this compound, researchers and healthcare professionals can better utilize this compound in various scientific and medical applications

Properties

Molecular Formula

C22H27N2NaO20P4

Molecular Weight

786.3 g/mol

IUPAC Name

sodium;(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dioxido(oxo)phosphanium;phosphenic acid

InChI

InChI=1S/C22H24N2O8.Na.4HO3P/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;4*1-4(2)3/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;4*(H,1,2,3)/q;+1;;;;/p-1/t7-,10+,14+,15-,17-,22-;;;;;/m0...../s1

InChI Key

ROUBCDXYSWYAEB-YDLUHMIOSA-M

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+]

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+]

Origin of Product

United States

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